molecular formula C12H12O5 B14261241 2',6'-Dihydroxyacetophenone, diacetate CAS No. 144152-28-3

2',6'-Dihydroxyacetophenone, diacetate

Cat. No.: B14261241
CAS No.: 144152-28-3
M. Wt: 236.22 g/mol
InChI Key: BQSKGNHSFVZDGZ-UHFFFAOYSA-N
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Description

2’,6’-Dihydroxyacetophenone, diacetate is an organic compound with the molecular formula C12H12O5 It is a derivative of 2’,6’-dihydroxyacetophenone, where the hydroxyl groups are acetylated

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,6’-Dihydroxyacetophenone, diacetate can be synthesized through the acetylation of 2’,6’-dihydroxyacetophenone. The reaction typically involves treating 2’,6’-dihydroxyacetophenone with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups .

Industrial Production Methods

While specific industrial production methods for 2’,6’-dihydroxyacetophenone, diacetate are not well-documented, the general approach would involve large-scale acetylation reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dihydroxyacetophenone, diacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with new functional groups replacing the acetyl groups.

Mechanism of Action

The mechanism of action of 2’,6’-Dihydroxyacetophenone, diacetate depends on its specific application. In biological systems, it may exert its effects through interactions with enzymes or receptors, leading to changes in cellular pathways. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    2’,6’-Dihydroxyacetophenone: The parent compound, which lacks the acetyl groups.

    2’,4’-Dihydroxyacetophenone: A similar compound with hydroxyl groups at different positions.

    2’,5’-Dihydroxyacetophenone: Another isomer with hydroxyl groups at different positions.

Uniqueness

2’,6’-Dihydroxyacetophenone, diacetate is unique due to the specific positioning of its acetylated hydroxyl groups, which can influence its reactivity and biological activity. The acetyl groups can also provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

144152-28-3

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

(2-acetyl-3-acetyloxyphenyl) acetate

InChI

InChI=1S/C12H12O5/c1-7(13)12-10(16-8(2)14)5-4-6-11(12)17-9(3)15/h4-6H,1-3H3

InChI Key

BQSKGNHSFVZDGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=C1OC(=O)C)OC(=O)C

Origin of Product

United States

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